molecular formula C17H16O B3328826 (2E)-3-(3-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 52182-33-9

(2E)-3-(3-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B3328826
CAS No.: 52182-33-9
M. Wt: 236.31 g/mol
InChI Key: PZUPPEXDDAFOBN-DHZHZOJOSA-N
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Description

(2E)-3-(3-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methyl groups on both phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methylbenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation, nitration, and sulfonation reactions are typically carried out using reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(2E)-3-(3-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and organic electronic materials.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-Methylphenyl)-1-phenylprop-2-en-1-one: Similar structure but lacks the methyl group on the second phenyl ring.

    (2E)-3-(3-Methylphenyl)-1-phenylprop-2-en-1-one: Similar structure but lacks the methyl group on the first phenyl ring.

    (2E)-3-(3,4-Dimethylphenyl)-1-phenylprop-2-en-1-one: Contains additional methyl groups on the phenyl rings.

Uniqueness

The presence of methyl groups on both phenyl rings in (2E)-3-(3-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one imparts unique chemical properties and reactivity compared to its analogs. These structural differences can influence the compound’s biological activity, making it a valuable subject for research and application in various fields.

Properties

IUPAC Name

(E)-3-(3-methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-13-6-9-16(10-7-13)17(18)11-8-15-5-3-4-14(2)12-15/h3-12H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUPPEXDDAFOBN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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